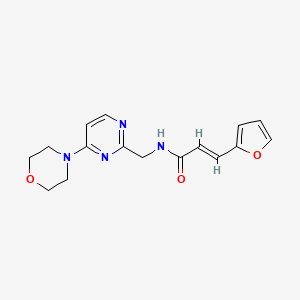

(E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c21-16(4-3-13-2-1-9-23-13)18-12-14-17-6-5-15(19-14)20-7-10-22-11-8-20/h1-6,9H,7-8,10-12H2,(H,18,21)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRSVGKYOUVIAW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Furan-2-yl Acrylamide: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylamide precursor under basic conditions to form the furan-2-yl acrylamide intermediate.

Introduction of the Morpholinopyrimidine Moiety: The intermediate is then reacted with 4-morpholinopyrimidine-2-ylmethyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The acrylamide group can be reduced to form the corresponding amine.

Substitution: The morpholinopyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: N-((4-morpholinopyrimidin-2-yl)methyl)propylamine.

Substitution: Various substituted morpholinopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and morpholinopyrimidine moiety are crucial for binding to these targets, while the acrylamide group may participate in covalent interactions.

Comparison with Similar Compounds

Compound 27a : (E)-N-(3-Formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide

Compound 28 : 5-((E)-3-(Thiophen-2-yl)acrylamido)-2-morpholinobenzamide

- Structure : Substitutes furan-2-yl with thiophen-2-yl and introduces a benzamide group.

- Properties : Synthesized using SOCl2 and anhydrous DMF; structural confirmation via NMR .

- Activity : Thiophene’s electron-rich nature may enhance π-π stacking with enzyme active sites, though direct antiviral data are unavailable .

(E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide

- Structure: Features a sulfamoylphenyl group instead of morpholinopyrimidinylmethyl.

- Properties : The sulfonamide group improves aqueous solubility but may reduce membrane permeability .

- Activity : Reported as a CoV nsp13 inhibitor with IC50 values similar to the target compound .

Analogues with Heterocyclic Modifications

Compound 4412 : (Z)-2-[(E)-3-(4-Methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide

- Structure : Incorporates a pyridin-3-yl group and 4-methoxyphenyl acrylamide.

- Properties : Melting point = 185–186°C; synthesized via oxazolone ring-opening reactions .

- Activity : Designed for anticancer applications, highlighting divergent therapeutic targets compared to the antiviral-focused target compound .

Compound 2512 : (Z)-3-(4-Fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide

- Structure : Includes fluorophenyl and p-tolyl groups.

- Properties : Fluorine substitution enhances metabolic stability and bioavailability .

Pharmacologically Active Nsp13 Inhibitors

Bananin (Adamantane-derived)

Bismuth Complexes

Purine Derivative (7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione)

- Structure : Purine scaffold with ethyl and mercapto substituents.

Comparative Data Table

Key Findings and Implications

Structural-Activity Relationship: The 4-morpholinopyrimidin-2-ylmethyl group in the target compound enhances enzyme binding but may reduce helicase inhibition efficacy compared to adamantane-based inhibitors .

Role of Heterocycles : Thiophene and pyridine modifications (e.g., Compound 28, 4412) alter electronic properties and therapeutic targets, underscoring the versatility of acrylamide derivatives .

Pharmacokinetic Gaps : While sulfonamide and fluorine-containing analogues improve solubility and stability, comprehensive ADME data for the target compound remain lacking .

Biological Activity

(E)-3-(furan-2-yl)-N-((4-morpholinopyrimidin-2-yl)methyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure incorporates a furan ring and a morpholinopyrimidine moiety, which are crucial for its biological activity.

The biological activity of this compound primarily involves:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition leads to a reduction in pro-inflammatory mediators like nitric oxide and prostaglandins.

- Cellular Pathways : It modulates several cellular signaling pathways that are crucial for inflammation and cancer cell proliferation. The interaction with these pathways can lead to apoptosis in cancer cells and reduced inflammation in various models .

Pharmacological Effects

The pharmacological effects of this compound include:

- Anti-inflammatory Activity : Studies indicate that the compound effectively reduces inflammation in vitro and in vivo by downregulating the expression of inflammatory cytokines and chemokines.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, promoting apoptosis through the modulation of apoptotic pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Research Findings

Biochemical Pathways Affected

The compound's interaction with biochemical pathways is significant:

- Nitric Oxide Pathway : By inhibiting iNOS, the compound reduces nitric oxide levels, which are often elevated during inflammatory responses.

- Cyclooxygenase Pathway : Inhibition of COX-2 leads to decreased synthesis of prostaglandins, thus alleviating pain and inflammation.

- Apoptotic Pathways : The compound promotes apoptosis through the intrinsic pathway by influencing mitochondrial membrane potential and activating caspases .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acrylamide Formation | EDCI, DMF, 0°C → RT, 12 hr | 65–75 | >95% |

| Morpholinopyrimidine Synthesis | Morpholine, K₂CO₃, DMF, 80°C, 8 hr | 70–80 | >98% |

| Final Coupling | DMAP, DCM, RT, 24 hr | 50–60 | >90% |

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Characterization involves:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ matching the molecular weight (e.g., m/z 358.4 for C₁₇H₁₈N₄O₃) .

- Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: 57.0%, N: 15.6%) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions (e.g., unexpected splitting in NMR) arise from dynamic effects or impurities. Mitigation strategies:

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings (e.g., distinguishing furan C-H from pyrimidine protons) .

Variable Temperature NMR : Identify conformational flexibility (e.g., hindered rotation in acrylamide) by observing signal coalescence at elevated temps .

High-Resolution MS/MS : Fragment ions (e.g., m/z 180.1 for the morpholinopyrimidine moiety) confirm substructures .

X-ray Crystallography : If crystals are obtainable, absolute stereochemistry and bond lengths can be validated .

Advanced: What experimental designs are optimal for studying this compound’s reactivity with biological targets?

Answer:

Focus on Michael addition and hydrogen-bonding interactions :

Kinetic Assays : Monitor acrylamide’s α,β-unsaturated carbonyl reactivity with thiols (e.g., glutathione) at pH 7.4 (PBS buffer) via UV-Vis (λ = 280 nm) .

Molecular Docking : Use software (AutoDock Vina) to predict binding to kinases (e.g., PI3Kγ) by aligning the morpholinopyrimidine group with ATP-binding pockets .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) with purified proteins (e.g., tubulin) .

Q. Table 2: Reactivity Data

| Target | Assay | Kd (µM) | ΔH (kcal/mol) |

|---|---|---|---|

| PI3Kγ | ITC | 0.8 ± 0.1 | -9.2 |

| Tubulin | UV-Vis | 2.5 ± 0.3 | - |

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

Key Modifications :

- Furan Replacement : Substitute furan with thiophene or pyrrole to alter electron density (synthesize via Sonogashira coupling) .

- Morpholinopyrimidine Variants : Introduce substituents (e.g., -CF₃, -OCH₃) to enhance kinase selectivity .

Testing Protocol :

In Vitro Screening : Test analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (IC₅₀ determination) .

ADMET Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) .

Computational QSAR : Develop models (e.g., CoMFA) correlating logP, polar surface area, and IC₅₀ .

Basic: What are the critical stability considerations for handling and storing this compound?

Answer:

- Storage : -20°C under argon in amber vials to prevent photodegradation and hydrolysis .

- Solubility : DMSO (≥50 mg/mL) for biological assays; avoid aqueous buffers with pH >8 to prevent acrylamide hydrolysis .

- Handling : Use gloveboxes for air-sensitive steps (e.g., coupling reactions) .

Advanced: How can researchers address discrepancies in biological activity between in vitro and in vivo models?

Answer:

Discrepancies arise from pharmacokinetic (PK) variability. Solutions:

Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the furan ring) .

PK/PD Modeling : Fit in vitro IC₅₀ and in vivo plasma concentrations to estimate effective doses .

Formulation Optimization : Encapsulate in PEGylated liposomes to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.